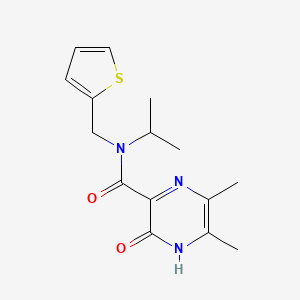![molecular formula C12H21NO2S B6762109 3-(2-Cyclopropylethylsulfonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B6762109.png)
3-(2-Cyclopropylethylsulfonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Cyclopropylethylsulfonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane is a complex organic compound featuring a bicyclic structure with significant potential in various scientific fields. This compound is characterized by its unique arrangement of a cyclopropyl group, a sulfonyl group, and a bicyclic azabicyclohexane framework, making it a subject of interest for researchers in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclopropylethylsulfonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of a suitable precursor followed by sulfonylation and subsequent cyclization to form the bicyclic structure.
-
Cyclopropanation: : The initial step involves the formation of the cyclopropyl group through a cyclopropanation reaction. This can be achieved using diazo compounds and transition metal catalysts such as rhodium or copper complexes under controlled conditions.
-
Sulfonylation: : The introduction of the sulfonyl group is typically carried out using sulfonyl chlorides in the presence of a base like triethylamine. This step requires careful control of temperature and reaction time to ensure high yield and purity.
-
Cyclization: : The final step involves the cyclization of the intermediate to form the azabicyclohexane structure. This can be achieved through intramolecular cyclization reactions, often facilitated by the use of strong bases or acidic conditions, depending on the specific synthetic route.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the development of greener catalysts and reagents to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclopropylethylsulfonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized further under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfone derivatives, while reduction can yield sulfides or thiols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
3-(2-Cyclopropylethylsulfonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(2-Cyclopropylethylsulfonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane exerts its effects is largely dependent on its interaction with molecular targets. The cyclopropyl and sulfonyl groups can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Cyclopropylethylsulfonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane: can be compared with other bicyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropyl group, a sulfonyl group, and a bicyclic azabicyclohexane framework. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2-cyclopropylethylsulfonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S/c1-12(2)10-7-13(8-11(10)12)16(14,15)6-5-9-3-4-9/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNLLAHDRUCOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CN(C2)S(=O)(=O)CCC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
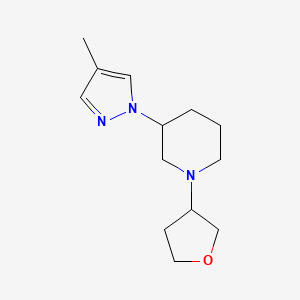
![N-[1-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B6762046.png)
![N-[2-cyclohexyl-2-[(4-methylmorpholine-3-carbonyl)amino]ethyl]-4-methylmorpholine-3-carboxamide](/img/structure/B6762053.png)
![N-[2-[(3-chlorophenyl)sulfonylamino]ethyl]-4-methylmorpholine-3-carboxamide](/img/structure/B6762060.png)
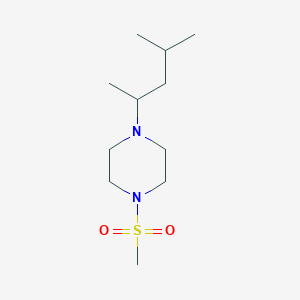
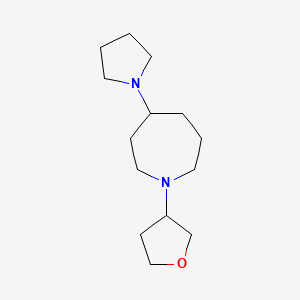
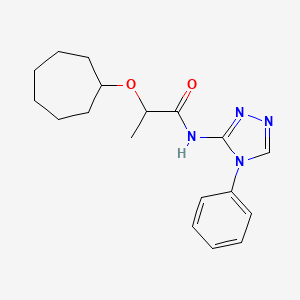
![N-[cyclopropyl(thiophen-2-yl)methyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide](/img/structure/B6762087.png)
![2-cyclopropyl-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]ethanesulfonamide](/img/structure/B6762106.png)
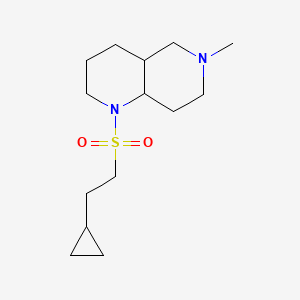
![6-(2-Cyclopropylethylsulfonyl)-6-azaspiro[3.4]octane](/img/structure/B6762117.png)
![3-[[1-(1,3-Dihydro-2-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]pyridine](/img/structure/B6762122.png)

